Benzenesulfonamide, N-(2-piperidinoethyl)-2,3,4-trimethoxy-
Description
Benzenesulfonamide, N-(2-piperidinoethyl)-2,3,4-trimethoxy- is a sulfonamide derivative characterized by a 2,3,4-trimethoxy-substituted benzene ring linked to a piperidinoethylamine group via a sulfonamide bridge. This compound belongs to a class of molecules where structural modifications, such as variations in the amine substituent or methoxy group positioning, significantly influence pharmacological activity, solubility, and toxicity.
Properties
CAS No. |
103595-47-7 |
|---|---|
Molecular Formula |
C16H26N2O5S |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
2,3,4-trimethoxy-N-(2-piperidin-1-ylethyl)benzenesulfonamide |
InChI |
InChI=1S/C16H26N2O5S/c1-21-13-7-8-14(16(23-3)15(13)22-2)24(19,20)17-9-12-18-10-5-4-6-11-18/h7-8,17H,4-6,9-12H2,1-3H3 |
InChI Key |
RQGBKJZFRGEKMI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)S(=O)(=O)NCCN2CCCCC2)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-(2-piperidinoethyl)-2,3,4-trimethoxy- typically involves the reaction of benzenesulfonyl chloride with N-(2-piperidinoethyl)-2,3,4-trimethoxyaniline. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-(2-piperidinoethyl)-2,3,4-trimethoxy- can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Benzenesulfonamide, N-(2-piperidinoethyl)-2,3,4-trimethoxy- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N-(2-piperidinoethyl)-2,3,4-trimethoxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analog: Benzenesulfonamide, N-[2-(diethylamino)ethyl]-2,3,4-trimethoxy- (CAS 103595-46-6)
Key Differences :
- Substituent: The diethylaminoethyl group replaces the piperidinoethyl group.
- Molecular Formula: C₁₅H₂₆N₂O₅S (MW: 346.44) vs. hypothetical C₁₆H₂₆N₂O₅S for the piperidinoethyl analog (estimated MW: ~362.5).
- Toxicity: Exhibits an LD₅₀ >500 mg/kg (intraperitoneal, mice) with neurotoxic effects (paresthesia, somnolence) .
Biological Relevance: The diethylamino analog’s neurotoxic effects suggest sulfonamides with tertiary amines require careful optimization for CNS applications.
Anti-Cancer Analogs: N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-4-methyl-N-(3,4,5-trimethoxy-phenyl)-benzenesulfonamide
Key Differences :
- Substituents : Incorporates a benzimidazole-ethyl group and 3,4,5-trimethoxyphenyl instead of 2,3,4-trimethoxy.
- Activity : Demonstrates potent anti-cancer effects against PC-3, MGC-803, and MCF-7 cell lines, likely due to the benzimidazole moiety enhancing DNA intercalation or kinase inhibition .
Implications : The 2,3,4-trimethoxy configuration in the target compound may shift selectivity toward different targets compared to 3,4,5-trimethoxy derivatives.
Piperidine-Containing Analog: N-(4-Methylphenyl)-N-{1-[(2,3,4-Trimethoxyphenyl)methyl]piperidin-4-yl}benzenesulfonamide
Key Differences :
- Structure : Features a piperidin-4-yl group tethered to a trimethoxybenzyl moiety.
- Molecular Weight : 510.65 (vs. ~362.5 for the target compound), suggesting reduced bioavailability due to higher lipophilicity .
Pharmacokinetics : Bulkier substituents may hinder blood-brain barrier penetration but improve binding to peripheral targets.
Hybrid Structures: Imidazolone-Sulphonamide-Pyrimidine and Quinoxaline Derivatives
Examples :
- (Z)-4-(5-oxo-2-phenyl-4-(2,3,4-trimethoxybenzylidene)-imidazole-1-yl)-N-(pyrimidin-2-yl)benzenesulfonamide : Shows EGFR-TK inhibitory activity, highlighting the role of the 2,3,4-trimethoxybenzylidene group in kinase binding .
- 4-[3-(3-Methyl-quinoxalin-2-yl)-5-(3,4,5-trimethoxy-phenyl)-pyrazol-1-yl]-benzenesulfonamide: Exhibits antioxidant and anti-inflammatory properties, with the quinoxaline ring enhancing π-π stacking interactions .
Structural Insights : The target compound’s lack of heterocyclic appendages may limit multi-target activity but improve specificity for certain receptors.
Physicochemical and Toxicological Comparisons
Biological Activity
Benzenesulfonamide derivatives have garnered attention in pharmacological research due to their diverse biological activities. Among these, Benzenesulfonamide, N-(2-piperidinoethyl)-2,3,4-trimethoxy- (CAS No. 103595-47-7) is notable for its potential therapeutic applications. This article explores its biological activity, focusing on cardiovascular effects, antimicrobial properties, and mechanisms of action.
Chemical Structure and Synthesis
The compound features a sulfonamide group attached to a piperidinoethyl chain and three methoxy groups on the benzene ring. The synthesis typically involves the reaction of benzenesulfonyl chloride with N-(2-piperidinoethyl)-2,3,4-trimethoxyaniline in the presence of a base like sodium hydroxide to neutralize hydrochloric acid formed during the reaction.
Cardiovascular Effects
Recent studies have demonstrated that benzenesulfonamide derivatives can significantly influence cardiovascular parameters. Specifically, 4-(2-amino-ethyl)-benzenesulfonamide , a related compound, was shown to decrease perfusion pressure and coronary resistance in isolated rat heart models. These effects suggest that the compound may interact with calcium channels, leading to vasodilation and reduced blood pressure .
Table 1: Effects of Benzenesulfonamide Derivatives on Cardiovascular Parameters
| Compound Name | Perfusion Pressure Change | Coronary Resistance Change |
|---|---|---|
| 4-(2-amino-ethyl)-benzenesulfonamide | Decreased | Decreased |
| 2,5-dichloro-N-(4-nitrophenyl)-benzenesulfonamide | Not Specified | Not Specified |
| Control (No Treatment) | Baseline | Baseline |
Antimicrobial Activity
Benzenesulfonamide compounds have also been evaluated for their antimicrobial properties. A study involving various derivatives indicated that certain benzenesulfonamides exhibited significant activity against both bacterial and fungal pathogens. For instance, derivatives were tested against Xanthomonas axonopodis and Ralstonia solanacearum, showing promising results in inhibiting growth .
The mechanism by which benzenesulfonamide derivatives exert their biological effects often involves interaction with specific molecular targets. For instance:
- Calcium Channel Interaction : The ability of certain sulfonamides to modulate calcium channels has been highlighted as a key mechanism behind their cardiovascular effects. Theoretical docking studies suggest potential binding sites on calcium channel proteins that could lead to physiological changes in vascular resistance and perfusion pressure .
- Antimicrobial Mechanism : The antimicrobial action is believed to stem from the ability of these compounds to disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for pathogen survival .
Case Studies
- Cardiovascular Study : In a controlled experiment using isolated rat hearts, researchers noted that treatment with 4-(2-amino-ethyl)-benzenesulfonamide resulted in a significant decrease in both perfusion pressure and coronary resistance compared to control conditions. This study provides strong evidence for the compound's potential as a therapeutic agent in managing hypertension or other cardiovascular disorders .
- Antimicrobial Efficacy : A series of benzenesulfonamide derivatives were synthesized and tested against common plant pathogens. The results indicated that specific modifications in the sulfonamide structure could enhance antimicrobial activity, suggesting pathways for developing more effective agricultural treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
